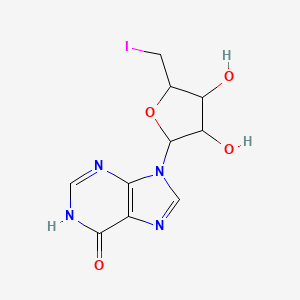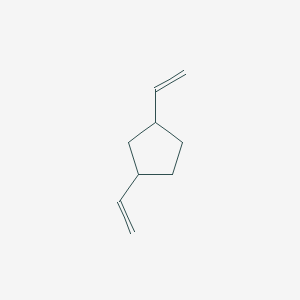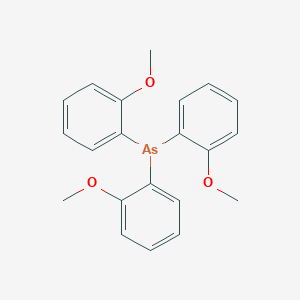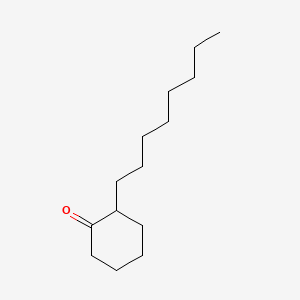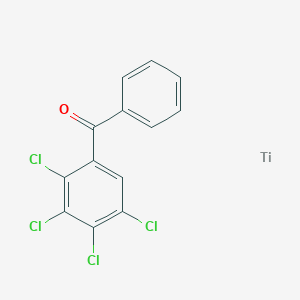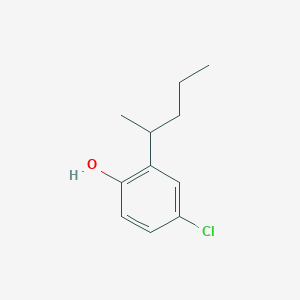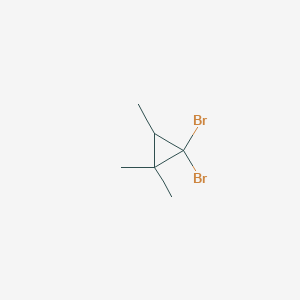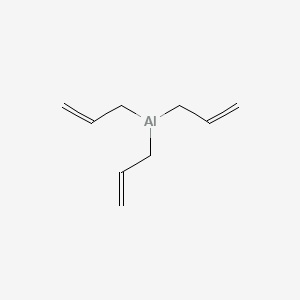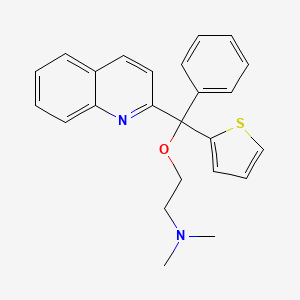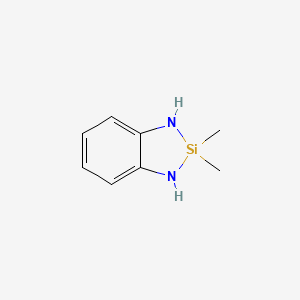
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole is a unique organosilicon compound that features a benzodiazasilole ring structure. This compound is of interest due to its potential applications in various fields, including organic electronics and materials science. The presence of silicon within the heterocyclic ring imparts distinct chemical and physical properties that differentiate it from purely carbon-based analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a silane derivative with a suitable diamine in the presence of a catalyst. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the formation of the benzodiazasilole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The silicon atom in the benzodiazasilole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be employed under mild conditions.
Major Products
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted benzodiazasilole compounds.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole has several scientific research applications:
Organic Electronics: It is used as a dopant in organic thin-film transistors and organic light-emitting diodes due to its electron-donating properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemistry: It serves as a reagent in the synthesis of other organosilicon compounds.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole exerts its effects involves its ability to donate electrons. This property makes it an effective n-type dopant in organic electronics, where it enhances the conductivity of the materials it is incorporated into. The molecular targets include the active sites within the organic semiconductor matrix, where the compound facilitates charge transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the silicon atom, resulting in different electronic properties.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another related compound used in organic electronics.
Uniqueness
The presence of the silicon atom in 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole imparts unique electronic properties that are not observed in its purely carbon-based analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
Propiedades
Número CAS |
18245-90-4 |
|---|---|
Fórmula molecular |
C8H12N2Si |
Peso molecular |
164.28 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,3-dihydro-1,3,2-benzodiazasilole |
InChI |
InChI=1S/C8H12N2Si/c1-11(2)9-7-5-3-4-6-8(7)10-11/h3-6,9-10H,1-2H3 |
Clave InChI |
PRMBDDSEWRBSTI-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(NC2=CC=CC=C2N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
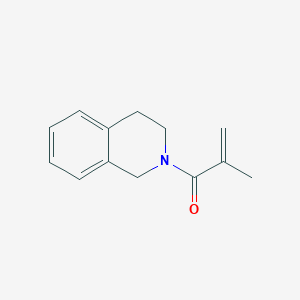

![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)

